
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride, also known as Amdmg, is a chemical compound that has been widely studied for its potential applications in scientific research. Amdmg belongs to the class of guanidine compounds and is known to have unique properties that make it a valuable tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride may have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have antiviral activity against various viruses, including HIV and influenza virus. In addition, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has also been shown to have low toxicity and good bioavailability, which makes it a valuable tool for studying various biological processes. However, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanisms of action are not fully understood. In addition, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride. One area of research is to further investigate its mechanisms of action and its potential applications in the treatment of various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride in vivo, which will provide valuable information for its potential use as a therapeutic agent. Finally, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride can be modified to create new compounds with improved properties, which may have potential applications in various fields of research.
Conclusion:
In conclusion, 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is a valuable tool for studying various biochemical and physiological processes. It has a wide range of biological activities and has potential applications in the treatment of various diseases. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research on 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is needed to fully understand its mechanisms of action and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride involves the reaction of 1-adamantanamine with cyanamide in the presence of a base to form the intermediate compound, 2-(1-adamantyl) guanidine. This intermediate is then reacted with formaldehyde to form 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been used to study the mechanisms of action of various enzymes and receptors, including nitric oxide synthase and N-methyl-D-aspartate receptors. It has also been used to study the role of guanidine compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5.ClH/c13-10(14)16-11(15)17-12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-9H,1-6H2,(H6,13,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAWYYITZRTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138039690 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)

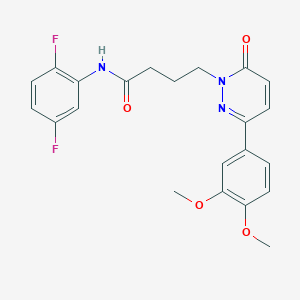
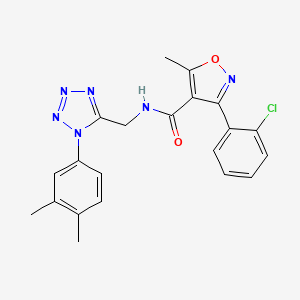
![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)
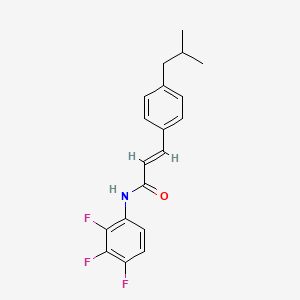
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
![5,6-Dimethyl-3-[2-oxo-2-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2726275.png)
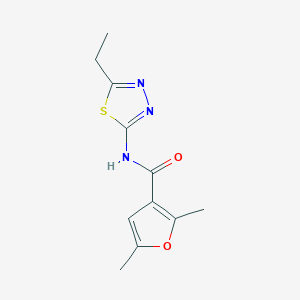
![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)
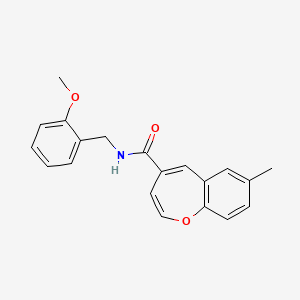
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)